6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran
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Overview
Description
6-Methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran is an organic compound with the molecular formula C15H20O It is a derivative of tetrahydropyran, featuring a phenyl group and a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-3-(prop-1-en-2-yl)butanal with an acid catalyst to induce cyclization and form the tetrahydropyran ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Organic solvents like dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of more saturated tetrahydropyran derivatives
Substitution: Introduction of halogens or nitro groups on the phenyl ring
Scientific Research Applications
6-Methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-: A stereoisomer with similar structural features but different spatial arrangement.
Trans-Rose Oxide: Another compound with a similar tetrahydropyran ring but different substituents.
Uniqueness
6-Methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-methyl-2-phenyl-3-prop-1-en-2-yloxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11(2)14-10-9-12(3)16-15(14)13-7-5-4-6-8-13/h4-8,12,14-15H,1,9-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOOYALQQNYIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(O1)C2=CC=CC=C2)C(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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